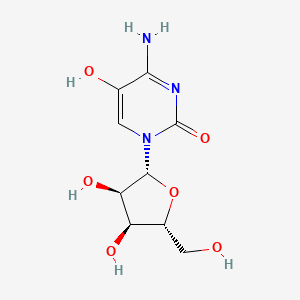
5-Chloro-2,3-difluoro-4-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3-difluoro-4-pyridinol is a halogenated pyridine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of chlorine and fluorine atoms in the pyridine ring significantly influences its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-difluoro-4-pyridinol typically involves the halogenation of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then diazotized and subjected to a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine. Finally, fluorination using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at controlled temperatures results in this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves precise control of reaction conditions, such as temperature and solvent composition, to ensure high yield and purity. The use of advanced equipment and automation enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,3-difluoro-4-pyridinol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated pyridine derivatives, while coupling reactions produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Chloro-2,3-difluoro-4-pyridinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3-difluoro-4-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the pyridine ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and altering the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,3-difluoropyridine: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
3,5-Dichloro-2,6-difluoro-4-pyridinol: Another halogenated pyridine derivative with different substitution patterns, leading to distinct chemical properties and uses.
Uniqueness
5-Chloro-2,3-difluoro-4-pyridinol is unique due to the presence of both chlorine and fluorine atoms along with a hydroxyl group in the pyridine ring. This combination of functional groups imparts specific reactivity and binding characteristics, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
54929-36-1 |
|---|---|
Fórmula molecular |
C5H2ClF2NO |
Peso molecular |
165.52 g/mol |
Nombre IUPAC |
5-chloro-2,3-difluoro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H2ClF2NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) |
Clave InChI |
BCLKGGVDRBOMQA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=C(N1)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


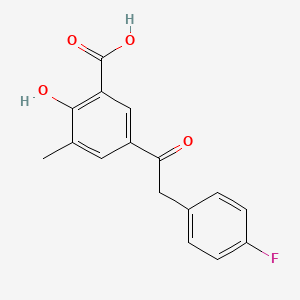
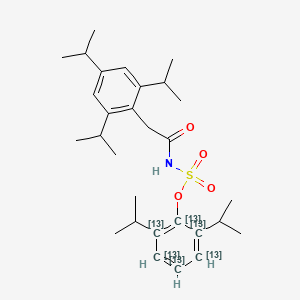
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)

![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
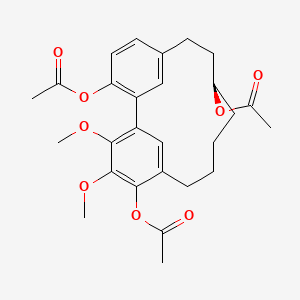
![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
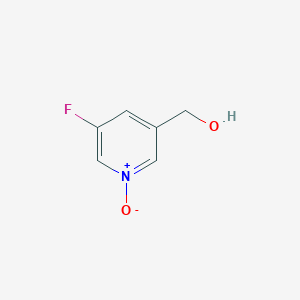
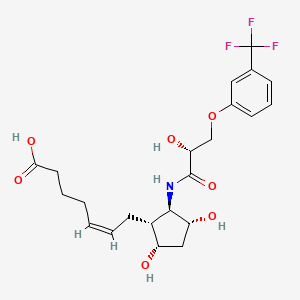
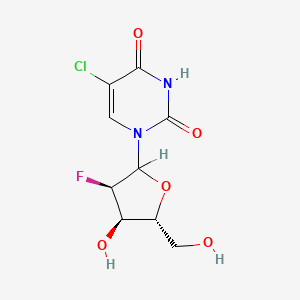
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
